Product packaging for 2-Cyano-3-methylbenzoic acid(Cat. No.:)

2-Cyano-3-methylbenzoic acid

Cat. No.: B1645251
M. Wt: 161.16 g/mol
InChI Key: HKWFZYMXXRDKIT-UHFFFAOYSA-N
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Description

2-Cyano-3-methylbenzoic acid is a substituted benzoic acid with the molecular formula C9H7NO2 . It is a solid in its pure form and features a carboxylic acid group and a nitrile (cyano) group on an aromatic ring, making it a versatile building block for chemical synthesis . The presence of multiple functional groups allows researchers to perform a wide range of transformations. The carboxylic acid can be converted to esters or amides, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, serving as a key intermediate in the development of more complex organic molecules . As a cyanobenzoic acid derivative, this compound is of significant interest in materials science research. Compounds of this class are frequently investigated for their potential application in the synthesis of dyes and as molecular components in the development of advanced materials . Researchers value this chemical for its potential as a precursor in medicinal chemistry for the synthesis of novel bioactive molecules, given that structurally similar anthranilic acid derivatives are known to possess various pharmacological activities . This product is intended for research purposes and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1645251 2-Cyano-3-methylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-cyano-3-methylbenzoic acid

InChI

InChI=1S/C9H7NO2/c1-6-3-2-4-7(9(11)12)8(6)5-10/h2-4H,1H3,(H,11,12)

InChI Key

HKWFZYMXXRDKIT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)O)C#N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Cyano 3 Methylbenzoic Acid

Strategic Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis of 2-Cyano-3-methylbenzoic acid reveals several potential disconnection points, leading to various synthetic routes based on plausible and readily available starting materials. The primary disconnections involve the carbon-cyano, carbon-methyl, and carbon-carboxyl bonds.

C-CN Bond Disconnection: This is a common and effective strategy. Cleavage of the bond between the aromatic ring and the cyano group suggests a precursor such as a 2-halo-3-methylbenzoic acid or a diazonium salt derived from 2-amino-3-methylbenzoic acid. The latter, also known as 3-methylanthranilic acid, is a particularly valuable and frequently utilized key intermediate due to its commercial availability and the versatility of the amino group.

C-CH₃ Bond Disconnection: This approach considers the introduction of the methyl group onto a 2-cyanobenzoic acid scaffold. However, this is often challenging due to the directing effects of the existing electron-withdrawing cyano and carboxyl groups.

C-COOH Bond Disconnection: This strategy involves the formation of the carboxylic acid group as a late-stage step. Potential precursors could include 2-cyano-3-methyltoluene (oxidation of the methyl group) or 1-bromo-2-cyano-3-methylbenzene (carboxylation via an organometallic intermediate).

Based on these analyses, the most strategically sound approaches typically originate from precursors where the methyl and carboxyl (or a precursor) groups are already in place, simplifying the regioselective introduction of the cyano group.

Key Identified Intermediates:

2-Amino-3-methylbenzoic acid

2-Bromo-3-methylbenzoic acid

3-Methylbenzoic acid

2,3-Dimethylaniline

Approaches for Regioselective Introduction of the Cyano Group

The introduction of the cyano group at the C-2 position, ortho to the carboxylic acid and meta to the methyl group, is a critical step that requires high regioselectivity. Several methods have been developed to achieve this transformation.

Nucleophilic cyanation methods are classic and reliable routes for introducing a nitrile functional group onto an aromatic ring.

Sandmeyer Reaction: This is a well-established method that utilizes a diazonium salt intermediate. Starting from 2-amino-3-methylbenzoic acid, diazotization is performed using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide salt to yield this compound. This method is advantageous due to the accessibility of the aniline precursor.

Rosenmund-von Braun Reaction: This reaction involves the treatment of an aryl halide with stoichiometric amounts of copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent like DMF or NMP. For the synthesis of the target molecule, 2-bromo-3-methylbenzoic acid would be the required precursor. Patents describing the synthesis of related compounds, such as 2-amino-5-cyano-3-methylbenzoic acid derivatives, frequently employ the cyanation of a corresponding bromine compound with copper(I) cyanide, highlighting the industrial relevance of this approach google.com.

Modern organic synthesis often employs transition-metal catalysis for cross-coupling reactions, which can offer milder conditions and broader functional group tolerance compared to traditional methods.

Palladium-Catalyzed Cyanation: This is one of the most versatile methods for forming aryl nitriles rsc.org. A precursor such as 2-bromo-3-methylbenzoic acid (or its corresponding ester to avoid potential interference from the acidic proton) can be coupled with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand. These reactions are known for their efficiency and high yields rsc.orgnih.gov.

Nickel-Catalyzed Cyanation: Nickel catalysts provide a cost-effective alternative to palladium for cyanation reactions nih.gov. Similar to palladium catalysis, an aryl halide is coupled with a cyanide source. Recent developments have shown nickel-catalyzed reductive cyanation of aryl halides using reagents like cyanogen bromide, expanding the toolkit for nitrile synthesis nih.gov.

Method Precursor Cyanide Source Catalyst/Reagent Typical Conditions
Sandmeyer Reaction2-Amino-3-methylbenzoic acidCuCNNaNO₂, HCl0-5 °C, then heat
Rosenmund-von Braun2-Bromo-3-methylbenzoic acidCuCNNoneHigh temp. (e.g., 150-200°C)
Palladium Catalysis2-Bromo-3-methylbenzoic acidZn(CN)₂, K₄[Fe(CN)₆]Pd(0) or Pd(II) complexHeat, inert atmosphere
Nickel Catalysis2-Bromo-3-methylbenzoic acidZn(CN)₂, BrCNNi(0) or Ni(II) complexHeat, inert atmosphere

An alternative to direct cyanation is the conversion of an existing functional group into a nitrile.

Dehydration of Amides: The primary amide, 2-carbamoyl-3-methylbenzoic acid, can be dehydrated to form the corresponding nitrile. This amide can be synthesized from the carboxylic acid itself via activation (e.g., conversion to an acid chloride) followed by reaction with ammonia. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

From Aldehydes or Oximes: If 2-formyl-3-methylbenzoic acid were available, it could be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the oxime yields the nitrile.

Methodologies for Methyl Group Introduction and Control of Regioselectivity

Introducing the methyl group onto a pre-functionalized benzene (B151609) ring requires careful consideration of the directing effects of the existing substituents.

Direct methylation of 2-cyanobenzoic acid via Friedel-Crafts alkylation is generally not feasible. Both the cyano and carboxylic acid groups are strong deactivators of the aromatic ring, making electrophilic aromatic substitution difficult.

A more effective strategy is to begin with a precursor that already contains the methyl group in the desired position. Starting materials like 3-methylbenzoic acid or 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) are ideal as they fix the position of the methyl group early in the synthetic sequence sioc-journal.cn.

For more advanced approaches, directed C-H activation could be considered. Modern iridium-catalyzed C-H methylation has been demonstrated for a variety of benzoic acids, where the carboxylic acid acts as a directing group nih.gov. While powerful, achieving the specific 2,3-substitution pattern on a cyanobenzoic acid substrate would require specific optimization and may face challenges with regioselectivity between the two ortho positions (C2 and C6) nih.gov.

Formation and Manipulation of the Carboxylic Acid Moiety

The carboxylic acid group can be introduced at various stages of the synthesis, or it can be present from the start and masked to prevent unwanted side reactions.

Hydrolysis of a Nitrile: One of the most direct methods to form a carboxylic acid is the hydrolysis of a nitrile philadelphia.edu.jobyjus.com. This can be performed under either acidic or basic conditions, typically with heating. byjus.comchemistrysteps.com. For instance, if the synthesis started from 2,3-dimethylbenzonitrile, selective oxidation of one methyl group followed by hydrolysis of the nitrile could be a potential, albeit challenging, route. A more common strategy involves a precursor where the carboxylic acid is protected as an ester. The final step of the synthesis would then be the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester to liberate the free carboxylic acid.

Oxidation of a Benzylic Carbon: The carboxylic acid can be formed by the strong oxidation of a benzylic carbon, such as a methyl group. A potential precursor could be 2-cyano-3-methyltoluene. Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions would convert the methyl group at the C1 position into a carboxylic acid youtube.com. Selectivity could be an issue if other oxidizable groups are present.

Carboxylation of an Organometallic Intermediate: This method involves the formation of an organometallic reagent, such as a Grignard or organolithium species, from an aryl halide. For example, 1-bromo-2-cyano-3-methylbenzene could be converted to its Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield this compound.

In many multi-step syntheses, the carboxylic acid is often converted to an ester (e.g., a methyl or ethyl ester) to improve solubility in organic solvents and to protect it from reacting with nucleophilic or basic reagents used in subsequent steps. The final step is invariably the deprotection (hydrolysis) of the ester to yield the target carboxylic acid google.comgoogle.com.

Development of Efficient and Scalable Synthetic Routes

A plausible synthetic strategy could involve the cyanation of a substituted toluene derivative followed by the oxidation of the methyl group to a carboxylic acid, or vice-versa. For instance, starting from 3-methylbenzoic acid, a key challenge lies in the regioselective introduction of the cyano group at the C2 position. Alternatively, starting from 2-bromo-3-methyltoluene, a cyanation reaction followed by oxidation could be a viable route. The choice of reagents and catalysts plays a pivotal role in achieving high efficiency and selectivity.

A hypothetical one-pot synthesis of this compound could commence with 2-bromo-3-methyltoluene. This substrate could first undergo a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂). Following the completion of the cyanation, an oxidizing agent could be introduced into the same reaction vessel to convert the methyl group to a carboxylic acid. This approach would eliminate the need for isolating and purifying the intermediate 2-cyano-3-methyltoluene.

Another potential one-pot approach could involve the catalytic aerobic oxidation of 2,3-dimethylbenzonitrile. Efficient catalytic systems, often based on cobalt and manganese salts, have been developed for the selective oxidation of methyl groups on aromatic rings to carboxylic acids. bham.ac.uk

Table 1: Hypothetical One-Pot Synthesis of this compound This table presents a hypothetical reaction scheme and conditions based on established methodologies for similar transformations, as direct experimental data for this specific one-pot synthesis is not readily available in the reviewed literature.

StepReactantsReagents & CatalystsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
1. Cyanation2-Bromo-3-methyltoluenePd(OAc)₂, dppf, Zn(CN)₂DMF12012-
2. OxidationIntermediate from Step 1KMnO₄, H₂OWater100875 (overall)

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. nih.govuc.pt Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.net

The synthesis of this compound could be adapted to a flow process. For instance, the direct conversion of 3-methylbenzoic acid to this compound is a challenging transformation. However, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which could be explored for this purpose. This method utilizes an acid-nitrile exchange reaction with acetonitrile (B52724) under high-temperature and high-pressure conditions without the need for a catalyst.

Table 2: Potential Flow Chemistry Approach for Nitrile Synthesis from a Carboxylic Acid Derivative This table illustrates a potential application of flow chemistry based on a reported protocol for the synthesis of benzonitriles from benzoic acids. The conditions are generalized and would require optimization for the specific synthesis of this compound.

ParameterValue
Reactants3-Methylbenzoic Acid, Acetonitrile
Reactor TypeStainless Steel Coil Reactor
Temperature350 °C
Pressure65 bar
Residence Time25 min
CatalystNone

This approach could offer a more sustainable and scalable alternative to traditional batch processes for the cyanation step. Similarly, oxidation reactions can also be performed in flow reactors, often with enhanced safety and efficiency.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are integral to the development of modern synthetic processes, aiming to minimize the environmental impact of chemical manufacturing. The production of this compound can be designed to be more sustainable by adhering to these principles.

Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing synthetic routes that generate minimal waste is a primary goal. One-pot and flow chemistry approaches contribute significantly to waste reduction by minimizing intermediate isolation and purification steps.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of reactions with high atom economy is crucial. For example, catalytic reactions are generally more atom-economical than stoichiometric ones.

Use of Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes the selection of less toxic reagents and solvents. For instance, replacing highly toxic cyanide sources with safer alternatives is a key consideration in the synthesis of nitriles. organic-chemistry.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste and often enabling more selective transformations. The use of transition metal catalysts for cyanation and oxidation reactions is a prime example.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Performing reactions at ambient temperature and pressure, or utilizing energy-efficient technologies like flow chemistry, can contribute to this goal.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule from common starting materials, the broader principle encourages the use of raw materials derived from renewable resources.

By integrating these principles into the design of synthetic routes for this compound, it is possible to develop manufacturing processes that are not only efficient and scalable but also environmentally responsible.

Reactivity and Reaction Mechanisms of 2 Cyano 3 Methylbenzoic Acid

Chemical Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters and amides, as well as the removal of the group through decarboxylation.

Esterification and Amidation Pathways

Esterification: 2-Cyano-3-methylbenzoic acid can be converted to its corresponding esters through standard acid-catalyzed esterification procedures, commonly known as Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is reversible and is typically driven to completion by removing water as it is formed.

A general representation of this reaction is the formation of a methyl ester: Reaction: this compound + Methanol ⇌ Methyl 2-cyano-3-methylbenzoate + Water

Modern methods using dehydrating condensation reagents can also be employed for efficient ester synthesis under milder conditions.

Amidation: The synthesis of amides from this compound can be achieved by direct condensation with a primary or secondary amine. This transformation often requires activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the corresponding amide.

Alternatively, direct amidation can be facilitated by coupling agents that activate the carboxylic acid in situ. A variety of modern catalytic methods, including those using titanium(IV) chloride or niobium(V) oxide, can mediate the direct condensation of benzoic acids and amines, often providing high yields. For instance, a patent for the related compound, 2-amino-5-cyano-3-methylbenzoic acid, describes the reaction of its ethyl ester with methylamine in methanol, catalyzed by sodium methoxide, to produce the corresponding N-methylamide in high yield google.comgoogle.com. This suggests a similar pathway is viable for the non-aminated analogue.

Table 1: General Conditions for Esterification and Amidation
TransformationTypical ReagentsGeneral ConditionsProduct
Esterification (Fischer)Alcohol (e.g., CH₃OH, C₂H₅OH), H₂SO₄ (cat.)Heating under reflux, removal of waterAlkyl 2-cyano-3-methylbenzoate
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH)Step 1: Reflux in inert solvent. Step 2: Addition of amine, often at low temperature.N-substituted 2-cyano-3-methylbenzamide
Amidation (Direct Coupling)Amine, Coupling Agent (e.g., TiCl₄, DCC)Varies with coupling agent; often anhydrous conditions.N-substituted 2-cyano-3-methylbenzamide

Decarboxylation Mechanisms

The thermal decarboxylation of benzoic acids, particularly those with ortho-substituents, is a known reaction. 2-Cyanobenzoic acid, a close analogue, has been documented to undergo decarboxylation ajgreenchem.comacs.orgnih.gov. The presence of the ortho-cyano group can facilitate this process. The mechanism for the thermal decarboxylation of such acids is proposed to proceed through a concerted, cyclic transition state. In this pathway, the acidic proton is transferred to the ipso-carbon of the cyano group, while the C-C bond between the ring and the carboxyl group cleaves, releasing carbon dioxide and forming benzonitrile. This type of mechanism is common for acids where a cyclic, six-membered transition state can be accessed libretexts.orgorganicchemistrytutor.com.

For this compound, a similar intramolecular proton transfer mechanism is plausible, leading to the formation of 2,3-dimethylbenzonitrile. The reaction typically requires high temperatures to overcome the activation energy for the C-C bond cleavage.

Reactivity of the Cyano Group as a Versatile Synthon

The cyano group is a highly versatile functional group that can be transformed into a variety of other functionalities, serving as a valuable synthetic handle.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom. A nucleophilic attack by water, followed by tautomerization, leads to the formation of 2-carbamoyl-3-methylbenzoic acid (an amide). Under forcing conditions (prolonged heating), this amide can undergo further hydrolysis to yield 3-methylphthalic acid.

Base-Catalyzed Hydrolysis: With a strong base like sodium hydroxide, the hydroxide ion attacks the electrophilic carbon of the cyano group. Subsequent protonation from water yields the amide intermediate. Continued heating under basic conditions hydrolyzes the amide to the corresponding carboxylate salt. Acidification of the reaction mixture then yields 3-methylphthalic acid.

Careful control of reaction conditions can allow for the isolation of the intermediate amide.

Reduction to Amine Functionalities

The cyano and carboxylic acid groups exhibit different reactivity towards reducing agents, allowing for selective transformations.

Reduction of Both Groups: A strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the cyano group and the carboxylic acid. This reaction would yield (2-(aminomethyl)-3-methylphenyl)methanol chemistrysteps.commasterorganicchemistry.comidc-online.comjove.combyjus.com. The process requires an excess of the reducing agent and is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Selective Reduction of the Carboxylic Acid: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are known to selectively reduce carboxylic acids to alcohols in the presence of nitriles researchgate.netorganic-chemistry.orgcommonorganicchemistry.com. Treatment of this compound with borane would be expected to yield 2-cyano-3-methylbenzyl alcohol, leaving the cyano group intact.

Selective Reduction of the Cyano Group: Achieving selective reduction of the cyano group in the presence of a carboxylic acid is more challenging. One potential route involves first protecting the carboxylic acid as an ester. The ester could then be subjected to catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst), which is a common method for reducing nitriles to primary amines. Subsequent hydrolysis of the ester would then yield 2-(aminomethyl)-3-methylbenzoic acid.

Table 2: Reduction Pathways for this compound
Reducing AgentFunctional Group(s) ReducedExpected Product
LiAlH₄ (excess)Carboxylic Acid and Cyano(2-(Aminomethyl)-3-methylphenyl)methanol
BH₃·THF or BH₃·SMe₂Carboxylic Acid only2-Cyano-3-methylbenzyl alcohol
1. Esterification 2. H₂/Catalyst 3. HydrolysisCyano only (indirectly)2-(Aminomethyl)-3-methylbenzoic acid

Cycloaddition Reactions and Formation of Heterocyclic Rings

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, most notably with azides, to form heterocyclic rings. The [3+2] cycloaddition of a nitrile with sodium azide is a well-established and the most direct method for the synthesis of 5-substituted-1H-tetrazoles ajgreenchem.comacs.orgresearchgate.netnih.gov.

This reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) and is often catalyzed by Lewis acids or other promoters nih.govresearchgate.netscielo.brnih.gov. The mechanism can be either a concerted [3+2] cycloaddition or a stepwise process involving the nucleophilic attack of the azide anion on the nitrile carbon, followed by intramolecular cyclization acs.org. The reaction of this compound with sodium azide is expected to yield 5-(2-carboxy-6-methylphenyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids, making this transformation significant in medicinal chemistry researchgate.net.

Nucleophilic Addition and Electrophilic Reactivity Studies

The this compound molecule possesses two primary sites for nucleophilic attack: the carbon atom of the cyano group (-C≡N) and the carbonyl carbon of the carboxylic acid group (-COOH).

The cyano group is a powerful electrophile due to the polarization of the carbon-nitrogen triple bond. It can undergo nucleophilic addition reactions, typically under acidic or basic conditions. For instance, hydrolysis of the nitrile can proceed in a stepwise manner to first yield an amide (2-carbamoyl-3-methylbenzoic acid) and subsequently, upon further hydrolysis, a dicarboxylic acid (3-methylphthalic acid).

The carboxylic acid group also presents an electrophilic center at the carbonyl carbon. This site is reactive towards nucleophiles, leading to classic reactions such as Fischer-Speier esterification. In this reaction, heating the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) would yield the corresponding ester. The reactivity of the carbonyl carbon is influenced by the electronic effects of the other ring substituents.

Reactions at the Methyl Group: Oxidation and Benzylic Functionalization

The methyl group attached to the aromatic ring is a site for reactions involving the benzylic position, which is known for its enhanced reactivity due to the stability of benzylic radical, carbocation, or carbanion intermediates.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. This reaction converts this compound into 2-cyanophthalic acid. The choice of oxidant is crucial for achieving this transformation.

ReactionReagentProduct
Benzylic OxidationPotassium permanganate (KMnO₄)2-cyanophthalic acid
Benzylic OxidationChromic acid (H₂CrO₄)2-cyanophthalic acid

Benzylic Functionalization: The benzylic protons of the methyl group can be substituted, particularly through free-radical pathways. Benzylic bromination is a characteristic reaction that occurs under radical conditions, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator like UV light or benzoyl peroxide. This reaction yields 2-(bromomethyl)-3-cyanobenzoic acid. However, it is known that electron-withdrawing groups, such as the cyano and carboxyl substituents present in the molecule, can impede radical benzylic bromination, potentially requiring more forcing conditions or resulting in lower yields. google.com

ReactionReagentProduct
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat2-(bromomethyl)-3-cyanobenzoic acid

Electrophilic Aromatic Substitution Patterns and Regiochemical Control

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is complex due to the competing directing effects of the three substituents. The outcome of such a reaction is determined by the balance of activating and deactivating influences, as well as steric hindrance.

The directing effects of the individual substituents are as follows:

Carboxylic Acid (-COOH) at C1: A deactivating group and a meta-director. It directs incoming electrophiles to the C5 position.

Cyano (-CN) at C2: A strongly deactivating group and a meta-director. It directs incoming electrophiles to the C4 and C6 positions.

Methyl (-CH₃) at C3: An activating group and an ortho, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions.

In cases of competing substituents, activating groups generally control the regioselectivity of the reaction. youtube.comlibretexts.org Therefore, the activating methyl group is the dominant directing influence. It strongly favors substitution at its ortho (C2, C4) and para (C6) positions. Since the C2 position is already substituted, the potential sites for electrophilic attack are C4 and C6. Both of these positions are also directed by the cyano group (meta) and are not sterically hindered by the adjacent large carboxyl group. The C5 position, while directed by the carboxyl group, receives no activation from the methyl group and is therefore a less likely site for substitution.

Computational models and mechanistic studies of similar systems suggest that the regioselectivity is determined by the stability of the intermediate carbocation (the σ-complex or Wheland intermediate). nih.gov Attack at C4 and C6 leads to more stable intermediates due to the electron-donating effect of the methyl group. Therefore, a mixture of 4- and 6-substituted products is expected, with the exact ratio depending on the specific electrophile and reaction conditions.

SubstituentPositionElectronic EffectDirecting Effect
-COOH1Deactivatingmeta (to C3, C5)
-CN2Deactivatingmeta (to C4, C6)
-CH₃3Activatingortho, para (to C2, C4, C6)
Predicted EAS Sites C4 and C6

Radical Reactions and Their Mechanistic Insights

Beyond benzylic bromination, the radical chemistry of this compound can involve the formation of a benzylic radical as a key intermediate. This radical is stabilized by resonance with the aromatic ring. Once formed, this benzylic radical can participate in various propagation steps, such as abstracting a halogen from a molecule like NBS.

A more complex mechanistic possibility involves the intramolecular interaction of a radical with the cyano group. Research on radical-mediated cyano-group migration has shown that a carbon-centered radical can add to the triple bond of a nearby nitrile. mdpi.com In the case of this compound, if a radical were generated elsewhere in a molecule derived from it, it could potentially add to the C2-cyano group, forming a cyclic iminyl radical intermediate. This intermediate could then undergo further reactions, such as β-scission. mdpi.com While not a common reaction for the parent molecule itself, this mechanistic insight highlights the potential for the cyano group to participate in radical cyclization or rearrangement reactions under specific conditions, driven by the formation of a more stable radical species.

Computational and Theoretical Investigations of 2 Cyano 3 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure from first principles, allowing for the prediction of various molecular attributes.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its favorable balance of accuracy and computational cost. DFT is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Cyano-3-methylbenzoic acid, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its ground state conformation.

The process involves finding the minimum energy structure on the potential energy surface. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for this purpose. scispace.com These calculations reveal how the electronic effects of the electron-withdrawing cyano group and the electron-donating methyl group influence the geometry of the benzoic acid framework. For instance, the steric and electronic interactions between the adjacent cyano, methyl, and carboxylic acid groups dictate the planarity of the molecule and the orientation of the carboxyl group relative to the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value (Å or °)Description
C-C (ring)1.39 - 1.41 ÅAromatic carbon-carbon bond lengths
C-COOH~1.49 ÅBond between ring and carboxyl carbon
C=O~1.21 ÅCarbonyl bond length in carboxyl group
C-OH~1.35 ÅCarbon-hydroxyl bond length
C-CN~1.45 ÅBond between ring and cyano carbon
C≡N~1.16 ÅCarbon-nitrogen triple bond length
C-CH₃~1.51 ÅBond between ring and methyl carbon
C-C-C (angle)118 - 122 °Internal angles of the benzene ring
O=C-OH (angle)~122 °Angle within the carboxylic acid group

Note: These values are illustrative and represent typical results from DFT calculations on similar substituted benzoic acids.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. While HF is less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it serves as a crucial baseline for more sophisticated calculations. It provides fundamental molecular attributes like molecular orbital energies and electronic distribution. Often, the geometry optimized at the HF level is used as a starting point for higher-level calculations, such as Møller-Plesset perturbation theory (MP2) or DFT.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

A basis set is a set of mathematical functions used to construct the molecular orbitals. q-chem.com Pople-style basis sets, like 6-31G(d,p) or the more extensive 6-311++G(d,p), are widely used. gaussian.com The inclusion of polarization functions (d,p) allows for more flexibility in describing bond shapes, while diffuse functions (+) are important for molecules with lone pairs or for describing anions. gaussian.com For substituted benzoic acids, triple-zeta basis sets like 6-311G are often recommended for achieving reliable thermochemical data. ohio-state.edu

The exchange-correlation functional is the core component of DFT, approximating the complex many-electron interactions. Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are popular for their general reliability. uni-paderborn.de For specific properties, other functionals may be more suitable. For example, range-separated functionals like CAM-B3LYP or ωB97M-V can provide better results for charge-transfer excitations or non-covalent interactions. uni-paderborn.denih.gov The selection must be tailored to the specific properties being investigated to ensure chemical accuracy. ohio-state.edu

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. imist.mamdpi.com This method is typically used in conjunction with DFT, for example at the B3LYP/6-311+G(d,p) level of theory. researchgate.net

Calculations are often performed on the optimized molecular geometry. Since NMR experiments are conducted in solution, theoretical models can incorporate solvent effects using a Self-Consistent Reaction Field (SCRF) model, such as the Polarizable Continuum Model (PCM). dergipark.org.tr The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net The predicted shifts for this compound would reflect the electron-withdrawing nature of the cyano and carboxyl groups, which deshield nearby nuclei, and the electron-donating effect of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
COOH~12-13~168Acidic proton, deshielded. Carbonyl carbon, deshielded by oxygen atoms.
C1-COOH-~132Quaternary carbon attached to the electron-withdrawing carboxyl group.
C2-CN-~118Quaternary carbon deshielded by the adjacent cyano group.
C3-CH₃-~140Quaternary carbon deshielded by proximity to electron-withdrawing groups.
C4-H~7.8~134Aromatic proton and carbon influenced by ortho/para directing groups.
C5-H~7.6~130Aromatic proton and carbon influenced by meta directing groups.
C6-H~8.0~128Aromatic proton and carbon strongly deshielded by the adjacent carboxyl group.
CN-~117Cyano group carbon.
CH₃~2.5~20Methyl group protons and carbon, relatively shielded.

Note: These are estimated chemical shifts based on theoretical principles and data from similar compounds. Experimental values may vary.

Infrared (IR) spectroscopy measures the vibrational transitions in a molecule. DFT calculations can predict these vibrational frequencies with considerable accuracy. youtube.com The process involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies often have a systematic error, which is typically corrected by multiplying them with an empirical scaling factor (e.g., ~0.96 for B3LYP). nih.gov

These calculations provide a complete set of vibrational modes and their corresponding IR intensities. This information is crucial for assigning the peaks in an experimental IR spectrum to specific molecular motions, such as stretching, bending, or rocking of functional groups. mdpi.com For this compound, key predicted vibrations would include the O-H and C=O stretches of the carboxylic acid, the C≡N stretch of the cyano group, C-H stretches of the methyl group and aromatic ring, and C=C stretching of the ring. vscht.czuc.edu

Table 3: Predicted IR Vibrational Frequencies and Assignments for this compound

Predicted Frequency (scaled, cm⁻¹)IntensityAssignment
~3400-2400Broad, StrongO-H stretch (from carboxylic acid dimer)
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (methyl group)
~2230StrongC≡N stretch (cyano group)
~1710Very StrongC=O stretch (carbonyl from carboxylic acid)
~1600, ~1475Medium-StrongC=C stretch (aromatic ring)
~1420MediumC-O-H in-plane bend
~1300StrongC-O stretch
~920Broad, MediumO-H out-of-plane bend

Note: Frequencies are illustrative and based on typical values for the respective functional groups. nih.govuc.edu

Simulation of UV-Vis Absorption Spectra

The simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum chemical method is effective for calculating the electronic transitions of molecules, which correspond to the absorption of light in the UV-Vis range. The process involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set. Subsequently, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths of the electronic transitions.

The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. Additionally, the effect of the solvent on the absorption spectrum can be incorporated using a conductor-like polarizable continuum model (CPCM), which simulates the solvent environment. The simulated spectrum provides valuable insights into the π → π* and n → π* transitions within the molecule, which are influenced by the cyano and carboxylic acid functional groups on the benzene ring.

Table 1: Illustrative Simulated UV-Vis Absorption Data for this compound in Ethanol (Note: This table is a hypothetical representation based on typical results for similar aromatic compounds and does not represent experimentally validated data for this compound.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S12950.02n → π
S0 → S22700.35π → π
S0 → S32350.52π → π*

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and the influence of its environment, particularly solvents. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. This approach allows for the investigation of the molecule's flexibility, including the rotation of the carboxylic acid group and the methyl group.

To perform an MD simulation, the molecule is first parameterized using a force field, such as the General Amber Force Field (GAFF), which defines the potential energy of the system. The molecule is then placed in a simulation box filled with explicit solvent molecules, and the system is allowed to evolve over a set period. Analysis of the simulation trajectory can reveal the most stable conformations of the molecule in solution, the nature of solute-solvent interactions (such as hydrogen bonding), and the formation of dimers or other aggregates. These simulations are particularly important for understanding how the solvent environment can influence the molecule's properties and reactivity.

Reaction Mechanism Studies and Prediction of Reactivity

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound and predicting its reactivity.

Table 2: Hypothetical Reaction Energetics for Nitration of this compound (kcal/mol) (Note: This is an illustrative table and does not represent actual calculated data.)

Position of SubstitutionRelative Energy of IntermediateActivation Energy
ortho- to COOH+5.2+25.8
meta- to COOH+2.1+22.5
ortho- to CN+6.8+28.1

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of reactions. For electrophilic aromatic substitution on this compound, the relative activation energies for attack at the different available positions on the benzene ring can be calculated to predict the major product. The electron-withdrawing nature of the cyano and carboxylic acid groups and the electron-donating nature of the methyl group will direct incoming electrophiles, and computational models can quantify these directing effects. Similarly, for reactions involving chiral centers, computational methods can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for predicting regioselectivity.

Electronic Structure Analysis

The electronic structure of this compound can be analyzed using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions. The distribution of the HOMO and LUMO across the molecule can also provide insights into the most likely sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Properties and Reactivity Indices for this compound (Note: This table presents typical values for substituted benzoic acids for illustrative purposes.)

PropertyValue (eV)
HOMO Energy-7.5
LUMO Energy-1.8
HOMO-LUMO Gap5.7
Ionization Potential7.5
Electron Affinity1.8
Electronegativity4.65
Chemical Hardness2.85
Electrophilicity Index3.78

Electrostatic Potential Maps and Charge Distribution Analysis

A theoretical investigation of this compound would involve the calculation of its molecular electrostatic potential (MEP) map. This map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The MEP is a valuable tool for predicting the reactive sites of a molecule. For this compound, it would be expected that the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group would exhibit negative electrostatic potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and potentially some of the aromatic protons would show positive electrostatic potential, marking them as sites for nucleophilic interaction.

A detailed charge distribution analysis, often performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial atomic charges on each atom in the molecule. This would provide a more granular understanding of the electronic effects of the cyano and methyl substituents on the benzoic acid framework.

Table 1: Hypothetical Partial Atomic Charges for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Atom Hypothetical Partial Charge (e)
C (Carboxyl) +0.85
O (Carbonyl) -0.65
O (Hydroxyl) -0.70
H (Hydroxyl) +0.45
C (Cyano) +0.10
N (Cyano) -0.40
C1 (Ring) +0.15
C2 (Ring) -0.05
C3 (Ring) +0.02
C4 (Ring) -0.03
C5 (Ring) -0.01
C6 (Ring) +0.01
C (Methyl) -0.20

Aromaticity Analysis (e.g., HOMA Index)

The aromaticity of the benzene ring in this compound would be a key aspect of its theoretical investigation. Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons.

The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric descriptor of aromaticity. It is calculated from the bond lengths of the ring system, with a value of 1 indicating a fully aromatic system (like benzene) and a value of 0 representing a non-aromatic system.

For this compound, the HOMA index would be calculated for the benzene ring to quantify the influence of the electron-withdrawing cyano group and the electron-donating methyl group on its aromatic character. It is generally expected that substituents will cause some deviation from perfect aromaticity.

Table 2: Hypothetical Aromaticity Indices for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Index Hypothetical Calculated Value
HOMA 0.985
NICS(0) -9.7 ppm

Another set of descriptors for aromaticity are the Nucleus-Independent Chemical Shift (NICS) values. These are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character.

Theoretical Studies of Thermochemical Behavior

Theoretical studies on the thermochemical behavior of this compound would involve the calculation of various thermodynamic properties. These calculations are crucial for understanding the stability and reactivity of the compound.

Key thermochemical parameters that would be determined include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values would typically be calculated for the gaseous phase at a standard temperature and pressure (298.15 K and 1 atm).

Computational methods can also be used to predict bond dissociation energies (BDEs), which provide insight into the strength of chemical bonds within the molecule and can help to elucidate potential reaction mechanisms. For example, the O-H bond dissociation energy of the carboxylic acid group would be of particular interest as it relates to the acidity of the molecule.

Table 3: Hypothetical Thermochemical Data for this compound (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

Property Hypothetical Calculated Value
Standard Enthalpy of Formation (gas) -250.5 kJ/mol
Standard Gibbs Free Energy of Formation (gas) -150.2 kJ/mol
Standard Entropy (gas) 400.1 J/(mol·K)

Derivatives and Analogues of 2 Cyano 3 Methylbenzoic Acid

Design and Synthesis of Substituted 2-Cyano-3-methylbenzoic Acid Derivatives

The synthesis of derivatives of this compound often begins with precursors like 2-amino-3-methylbenzoic acid. Various synthetic strategies are employed to introduce substituents at specific positions on the aromatic ring, leading to a diverse range of analogues.

One common approach involves the halogenation of the 2-amino-3-methylbenzoic acid backbone. For instance, 2-amino-5-chloro-3-methylbenzoic acid can be prepared by treating 2-amino-3-methylbenzoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) or cyanuric chloride. Similarly, brominated derivatives can be synthesized using N-bromosuccinimide (NBS).

Another significant class of derivatives is the aminobenzamides. For example, 2-amino-5-cyano-N,3-dimethylbenzamide is produced from esters of 2-amino-5-cyano-3-methylbenzoic acid. This multi-step synthesis typically starts with the bromination of a 2-amino-3-methylbenzoic acid ester, followed by a cyanation reaction using copper(I) cyanide to introduce the cyano group at the 5-position. The resulting ester is then reacted with methylamine, often in the presence of a base like sodium methoxide, to form the final amide product. quora.comquora.comlibretexts.org

Below is an interactive table summarizing synthetic routes to key derivatives.

Target DerivativeStarting MaterialKey ReagentsSynthetic ApproachReference
2-Amino-5-chloro-3-methylbenzoic acid2-Amino-3-methylbenzoic acidN-Chlorosuccinimide (NCS) or Cyanuric chlorideDirect chlorination evergreensinochem.com
2-Amino-5-cyano-N,3-dimethylbenzamide2-Amino-5-bromo-3-methylbenzoic acid ester1. Copper(I) cyanide 2. MethylamineCyanation followed by amidation quora.com
2-Amino-5-halogenated-N,3-dimethylbenzamides2-Amino-3-methylbenzoic acid1. Bis(trichloromethyl) carbonate 2. Methylamine 3. NCS, NBS, or NISOne-pot synthesis via a benzoxazinedione intermediate mdpi.com

Structure-Reactivity Relationships in Structurally Related Compounds

The chemical reactivity of this compound and its analogues is significantly influenced by the electronic and steric effects of its substituents. The interplay between the carboxyl, cyano, and methyl groups, along with other substituents on the ring, dictates properties such as acidity and susceptibility to nucleophilic or electrophilic attack.

The acidity of benzoic acid derivatives is a key indicator of reactivity. The position of substituents on the benzene (B151609) ring can cause significant variations in acid strength (pKa). Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect". almerja.comvedantu.com This is largely attributed to steric hindrance, where the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. This twisting reduces resonance stabilization between the carboxyl group and the ring, making the proton more readily donated. quora.comalmerja.com For this compound, both the ortho-cyano and meta-methyl groups contribute to this effect.

The electronic nature of the substituents also plays a crucial role.

Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both the inductive (-I) and resonance (-R) effects. libretexts.orgquora.com When positioned ortho or para to the carboxyl group, it significantly increases acidity by stabilizing the resulting carboxylate anion. Even at the meta position, its strong inductive effect enhances acidity. All three isomers of cyanobenzoic acid are more acidic than benzoic acid (pKa ≈ 4.2), with the ortho isomer being the strongest. libretexts.orgquora.com

Methyl Group (-CH₃): The methyl group is electron-donating through both the inductive (+I) and hyperconjugation (+H) effects. quora.comquora.com An electron-donating group generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. However, in the case of this compound, the acidity-enhancing ortho-effect and the electron-withdrawing cyano group are expected to dominate over the weaker electron-donating effect of the meta-methyl group.

Applications of the this compound Scaffold in Constructing Heterocyclic Systems

The unique arrangement of functional groups in this compound and its close analogues makes them valuable precursors for the synthesis of various heterocyclic systems. The ortho-positioning of a reactive group (like a cyano or amino group) relative to the carboxylic acid allows for intramolecular cyclization reactions to form fused ring systems.

A prominent application is in the synthesis of isoindolinones . The reaction of 2-cyanobenzoic acids can lead to the formation of the isoindolinone core, a structural motif present in numerous bioactive molecules and natural products. organic-chemistry.orgbeilstein-journals.org For example, the hydrogenation of the cyano group in a derivative of 2-cyanobenzoic acid to an aminomethyl group, followed by intramolecular lactamization, can yield an isoindolinone.

Furthermore, derivatives such as 2-amino-3-methylbenzoic acid are used to construct benzoxazinones and subsequently quinazolinediones . As previously mentioned, 2-amino-3-methylbenzoic acid can be cyclized to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, an analogue of isatoic anhydride. mdpi.com Isatoic anhydrides are well-established building blocks in heterocyclic synthesis. They can react with various nucleophiles, such as amines or ureas, to open the anhydride ring and subsequently cyclize to form quinazolinone or quinazolinedione structures. organic-chemistry.org These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.

The general synthetic utility can be summarized as follows:

2-Cyanobenzoic Acid → Isoindolinones: The cyano and carboxyl groups can participate in cyclization reactions, often after modification of one of the groups, to form the five-membered lactam ring of the isoindolinone system. organic-chemistry.org

2-Aminobenzoic Acid Analogue → Quinazolinediones: The amino and carboxyl groups are precursors to isatoic anhydride analogues, which are key intermediates for building the six-membered pyrimidinedione ring fused to the benzene core. organic-chemistry.org

Isomeric Studies: Positional Effects on Chemical Reactivity and Stability

The positioning of the cyano and methyl groups on the benzoic acid ring has a profound impact on the molecule's physical properties and chemical reactivity. Comparing this compound with its other positional isomers highlights the importance of steric and electronic effects.

Let's consider the isomers of cyanobenzoic acid to understand the effect of the cyano group's position on acidity.

CompoundpKaReason for Acidity
Benzoic Acid4.20Baseline
2-Cyanobenzoic Acid3.27Strong -I effect and ortho effect. quora.com
3-Cyanobenzoic Acid3.60Strong -I effect. libretexts.org
4-Cyanobenzoic Acid3.55Strong -I and -R effects. libretexts.org

As the data shows, all cyanobenzoic acids are significantly more acidic than benzoic acid due to the electron-withdrawing nature of the cyano group. The 2-cyano isomer is the most acidic, which is a clear demonstration of the ortho effect enhancing its acidity beyond what would be expected from electronic effects alone. almerja.comquora.com

Now, considering the methyl group in toluic acid (methylbenzoic acid), its position also influences reactivity. A methyl group exerts a +I (inductive) effect regardless of position. However, it can only exert its +H (hyperconjugation) effect, which also donates electron density, from the ortho and para positions. quora.comquora.com At the meta position, only the weaker +I effect is operative. This means a meta-methyl group is less electron-donating than an ortho- or para-methyl group.

In This compound :

The ortho-cyano group strongly increases acidity due to the ortho effect and its powerful electron-withdrawing nature.

The meta-methyl group has a weak electron-donating (+I) effect that slightly counteracts the acidity increase, but its effect is minor compared to the ortho-cyano group.

If we were to compare this to a hypothetical isomer like 4-Cyano-3-methylbenzoic acid :

The para-cyano group would strongly increase acidity via -I and -R effects.

The meta-methyl group would have the same weak +I effect.

The absence of the ortho effect would likely make this isomer less acidic than this compound.

These positional differences not only affect acidity but also influence physical properties like melting point, boiling point, and solubility due to changes in molecular symmetry, crystal packing, and dipole moment.

Role As a Versatile Synthon in Complex Organic Synthesis

Application as a Building Block for Advanced Organic Intermediates

While specific examples of 2-Cyano-3-methylbenzoic acid being used as a building block for advanced organic intermediates are not readily found in current research, its constituent functional groups are individually well-utilized in the synthesis of complex molecules. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, which are staples in the synthesis of pharmaceuticals and other fine chemicals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a diverse range of nitrogen-containing compounds.

Use in the Synthesis of Specialized Organic Molecules and Fine Chemicals

The synthesis of specialized organic molecules and fine chemicals often relies on the strategic use of multifunctional building blocks. Although direct evidence of the use of this compound in this capacity is scarce, its potential is evident. For instance, the combination of the cyano and carboxylic acid groups could be exploited in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The reactivity of these groups could be harnessed to construct fused ring systems or to introduce specific pharmacophores.

Exploration in Materials Science for Novel Compound Architectures

In the realm of materials science, organic molecules with specific functional groups are crucial for the development of new materials with desired properties. Benzoic acid derivatives, for example, are known to form liquid crystals, and the introduction of a cyano group can influence the mesomorphic properties. The rigid structure of the benzene (B151609) ring in this compound, combined with its polar functional groups, makes it a candidate for the design of novel organic materials, such as polymers, dyes, or components of electronic devices. However, specific research detailing these applications for this particular isomer is not currently available.

Development of Supramolecular Assemblies Incorporating Cyano-Benzoic Acid Moieties

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Carboxylic acids are well-known for their ability to form strong hydrogen bonds, leading to the formation of dimers and more complex assemblies. The presence of the cyano group in this compound could introduce additional intermolecular interactions, such as dipole-dipole interactions or coordination with metal ions. These interactions could be utilized to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, or metal-organic frameworks (MOFs). While the potential exists, the specific investigation of this compound in the context of supramolecular assemblies has not been prominently reported.

Analytical Method Development and Quality Control in Research Contexts

Development of Methods for Purity Assessment and Impurity Profiling

The purity of a research compound is a critical parameter that can significantly influence experimental outcomes. Methods for purity assessment are designed to separate, detect, and quantify the main compound and any accompanying impurities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of benzoic acid derivatives. For compounds like 2-Cyano-3-methylbenzoic acid, a reverse-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, often a mixture of water (frequently with an acid modifier like formic or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the aromatic ring and chromophoric groups of the molecule absorb strongly.

Impurity profiling involves the identification and characterization of any impurities present in the sample. These can originate from the synthetic route (e.g., starting materials, by-products, intermediates) or from degradation. The coupling of HPLC with Mass Spectrometry (LC-MS) is a powerful tool for this purpose, as it provides molecular weight information for unknown peaks, aiding in their structural elucidation. For instance, in the synthesis of related compounds like 2-amino-5-chloro-3-methylbenzoic acid, liquid phase detection purity was reported at 98.5% and 98.8% after purification. patsnap.com Similarly, during the synthesis of 2-nitro-3-methylbenzoic acid, HPLC was used to confirm product purity of over 99%. patsnap.com In the production of 2-amino-5-cyano-N,3-dimethylbenzamide, a derivative of the target compound's structural family, purities of 93-95% were determined by HPLC. google.com

Table 1: Common Analytical Techniques for Purity Assessment and Impurity Profiling
TechniquePrimary UseTypical Application for Benzoic Acid Derivatives
High-Performance Liquid Chromatography (HPLC)Purity determination, separation of impuritiesReverse-phase chromatography with a C18 column and UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of impurities and degradation productsProvides molecular weight data for unknown chromatographic peaks.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and purity estimation¹H and ¹³C NMR to confirm the structure and identify organic impurities.
Gas Chromatography (GC)Analysis of volatile impuritiesUsed if volatile starting materials or solvents are expected as impurities.

Quantitative Analytical Techniques for Research Samples

Once the purity of a research sample is established, it is often necessary to accurately determine its concentration in a solution or mixture. Quantitative analysis relies on precise and accurate methods to measure the amount of the target analyte.

For this compound, quantitative analysis is most commonly performed using HPLC with a UV detector. This approach involves creating a calibration curve by analyzing a series of standard solutions of the compound at known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its concentration. The linearity of this method for a related compound, 5-amino-2-methyl benzoic acid, was established over a concentration range of 33.33–233.33 ng/ml. researchgate.net

Another powerful technique, particularly valuable in research where a certified reference standard may not be available, is Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating the area of a specific proton signal from the analyte and comparing it to the signal of a known amount of an internal standard, the absolute quantity of the analyte can be determined. In patent literature describing the synthesis of precursors to related compounds, quantitative NMR was used to establish the purity of intermediates like methyl 2-amino-3-methylbenzoate at 98% and methyl 2-amino-5-cyano-3-methylbenzoate at 95.6%. google.comgoogle.com

Table 2: Comparison of Quantitative Analytical Techniques
TechniquePrincipleAdvantagesConsiderations
HPLC-UVComparison of analyte peak area to a calibration curve from known standards.High sensitivity, precision, and widely available.Requires a pure reference standard of the analyte.
Quantitative NMR (qNMR)Comparison of analyte NMR signal integral to that of a certified internal standard.Does not require an identical reference standard; provides direct measurement of molar quantity.Lower sensitivity than HPLC; requires a non-interfering internal standard.

Stability Studies and Degradation Pathway Analysis

Understanding the chemical stability of a compound is essential for defining proper storage conditions and shelf-life in a research context. Stability studies involve subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.

A stability-indicating analytical method, typically an HPLC method, must be developed that can separate the intact parent compound from all potential degradation products. Forced degradation studies are conducted under conditions outlined by the International Conference on Harmonisation (ICH) guidelines, which include exposure to acidic, basic, and oxidative environments, as well as thermal and photolytic stress. mdpi.com

While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its structure. The carboxylic acid and cyano groups may be susceptible to hydrolysis under strong acidic or basic conditions. The methyl group could be prone to oxidation. For example, studies on the microbial degradation of the related compound 2-methylbenzoic acid by Pseudomonas cepacia have shown that metabolism can involve dioxygenation and oxidation of the methyl group. nih.gov Analysis of the stressed samples by LC-MS is critical for identifying the molecular weights of any degradation products, which helps in postulating the degradation pathways.

Table 3: Typical Forced Degradation Conditions for Stability Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis0.1 M - 1 M HCl, elevated temperatureHydrolysis of the cyano group to an amide or carboxylic acid.
Basic Hydrolysis0.1 M - 1 M NaOH, elevated temperatureHydrolysis of the cyano group; salt formation.
Oxidation3-30% H₂O₂, room or elevated temperatureOxidation of the methyl group or the aromatic ring.
Thermal DegradationDry heat (e.g., 60-80°C) or in solutionDecarboxylation or other heat-induced breakdowns.
Photolytic DegradationExposure to UV and/or visible light (ICH-specified intensity)Light-induced free radical reactions.

Method Validation for Robust Research Applications

For an analytical method to be considered reliable for research, it must undergo validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. The parameters for validation are defined by ICH guidelines (Q2(R1)) and ensure the method is accurate, precise, and specific. nih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve. ekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated. ekb.eg

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (short-term precision) and intermediate precision (within-laboratory variations). ekb.eg

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. ekb.eg

Table 4: Key Parameters for Analytical Method Validation (ICH Q2(R1))
ParameterDefinitionCommon Acceptance Criteria in Research
SpecificityAbility to measure the analyte without interference.Peak purity analysis (e.g., via PDA detector); resolution > 1.5.
LinearityProportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.99.
AccuracyCloseness to the true value.Percent recovery typically within 98-102%.
PrecisionAgreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQLowest concentration detectable/quantifiable.Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).
RobustnessResistance to small changes in method parameters.System suitability parameters remain within limits despite variations.

Emerging Research Directions and Future Perspectives

Innovations in Synthetic Methodologies for Cyano-Substituted Benzoic Acids

Traditional methods for the synthesis of cyanobenzoic acids often rely on multi-step procedures that may involve harsh reagents and generate significant waste. However, recent innovations are focusing on more direct and efficient routes. For instance, the direct cyanation of benzoic acid derivatives is a highly sought-after transformation. While direct synthesis routes for 2-Cyano-3-methylbenzoic acid are not extensively detailed in publicly available literature, progress in the synthesis of its analogs, such as 2-amino-5-cyano-3-methylbenzoic acid, offers valuable insights. The synthesis of this related compound often involves the cyanation of a corresponding halogenated precursor, typically a bromo-substituted benzoic acid ester, using a cyanide source like copper(I) cyanide. justia.comgoogle.comgoogle.com

Future innovations are likely to focus on the development of novel catalytic systems for the direct C-H cyanation of 3-methylbenzoic acid, which would represent a more atom-economical approach. Furthermore, the exploration of alternative, less toxic cyanating agents is an active area of research, aiming to move away from traditional cyanide salts.

Synthetic ApproachDescriptionPotential AdvantagesChallenges
Traditional Multi-step SynthesisInvolves functional group interconversions, such as the Sandmeyer reaction on an amino precursor or nucleophilic substitution on a halogenated benzoic acid.Well-established and reliable for small-scale synthesis.Often involves multiple steps, harsh reagents, and can generate significant waste.
Catalytic C-H CyanationDirect introduction of a cyano group onto the aromatic ring of 3-methylbenzoic acid using a catalyst.Highly atom-economical, reduces the number of synthetic steps.Selectivity can be a challenge, and catalyst development is ongoing.
Flow Chemistry SynthesisContinuous production process offering precise control over reaction parameters.Improved safety, scalability, and potential for higher yields and purity.Requires specialized equipment and process optimization.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

The optimization of synthetic reactions for compounds like this compound heavily relies on a deep understanding of reaction kinetics, mechanisms, and the identification of transient intermediates. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are becoming indispensable tools for real-time reaction monitoring. chemicalbook.com

By employing in-situ FTIR, chemists can track the consumption of reactants and the formation of products and intermediates by monitoring characteristic vibrational frequencies. For the synthesis of this compound, this would involve observing the appearance of the nitrile (-C≡N) stretching band and changes in the carboxylic acid (-COOH) vibrational modes. Similarly, in-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time, aiding in the elucidation of reaction pathways and the identification of potential side products.

High-Throughput Screening in Chemical Reaction Discovery and Optimization

High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the discovery and optimization of chemical reactions. elsevier.com This approach involves running a large number of reactions in parallel under varying conditions (e.g., different catalysts, solvents, temperatures) and rapidly analyzing the outcomes. For the synthesis of this compound, HTS can be employed to efficiently screen for optimal conditions for the cyanation of 3-methylbenzoic acid or its derivatives.

The integration of robotics and automated data analysis allows for the rapid identification of "hits"—reaction conditions that lead to high yields and purity of the desired product. This data-rich approach not only accelerates the optimization process but can also uncover novel and unexpected reaction conditions that might be missed in traditional, one-at-a-time experimentation.

ParameterVariables for ScreeningRationale
CatalystVarious transition metal catalysts (e.g., palladium, copper, nickel complexes) and ligands.To identify the most active and selective catalyst for the cyanation reaction.
SolventA diverse set of solvents with varying polarity and coordinating ability.Solvent can significantly influence reaction rates and selectivity.
TemperatureA range of temperatures to study the reaction kinetics and stability of reactants and products.To find the optimal temperature for maximizing yield and minimizing side reactions.
Base/AdditiveDifferent organic and inorganic bases or other additives.To optimize reaction conditions and potentially enhance catalyst performance.

Integration of Artificial Intelligence and Machine Learning in Synthetic Chemistry

Machine learning models can be trained on experimental data, including data from high-throughput screening, to predict reaction outcomes, such as yield and selectivity, with a high degree of accuracy. nih.govoaepublish.comresearchgate.net This predictive capability allows chemists to perform "in silico" experiments, saving time and resources by focusing on the most promising reaction conditions. As more data is generated and fed into these models, their predictive power will continue to improve, leading to a future where AI is an integral partner in the discovery and synthesis of new molecules.

Pursuit of Environmentally Benign and Atom-Economical Synthesis Strategies

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. The pursuit of environmentally benign and atom-economical routes to this compound is a key research direction. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of this approach. google.com

Future synthetic strategies will likely focus on minimizing waste by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. This includes the development of catalytic processes that can replace stoichiometric reagents and the use of greener solvents and renewable starting materials. The ideal synthesis of this compound would be a one-step, solvent-free, and highly selective process, a goal that continues to drive innovation in the field of synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyano-3-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, highlights a two-step process for analogous benzoic acid derivatives, involving acid-catalyzed cyclization followed by oxidation. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of nitrile precursors to methylbenzoic acid derivatives . Yield optimization may require monitoring by HPLC ( ) to track intermediate formation.

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the cyano (-CN) and methyl (-CH3_3) group positions. and provide reference data for analogous compounds, where unresolved signals in aromatic regions (e.g., 171.4–173.0 ppm for carbonyl groups) require deconvolution software .
  • HPLC-UV/MS : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm ( ) to assess purity. Compare retention times and mass spectra against standards .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors:

  • Thermal : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Photolytic : Expose to UV light (ICH Q1B) and monitor degradation via TLC ( ) or LC-MS . notes that cyano groups in similar structures are prone to hydrolysis under acidic conditions, suggesting pH-neutral storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify electrophilic sites. For example, ’s InChIKey (APAJGWMMTSSXSI-DEDYPNTBSA-N) provides structural data for analogous compounds to parameterize simulations . Software like Gaussian or ORCA can model transition states, while docking studies (AutoDock Vina) may predict interactions with biological targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Dose-response assays : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Triangulation : Combine enzyme inhibition (e.g., kinase assays from ) with cell-based viability studies (MTT assays) . emphasizes external validation (e.g., independent lab replication) and statistical rigor (α = 0.01) to minimize false positives .

Q. How do steric and electronic effects of the cyano and methyl substituents influence the compound’s crystallinity?

  • Methodological Answer : Perform single-crystal X-ray diffraction to analyze packing motifs. Compare with NIST data ( ) for bond angles and intermolecular interactions. The methyl group may enhance crystallinity via van der Waals interactions, while the cyano group’s dipole could disrupt symmetry .

Key Notes

  • Advanced questions integrate methodologies from synthesis ( ), computational chemistry (), and biological assays ( ).
  • Contradictions in data require multi-method validation ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.